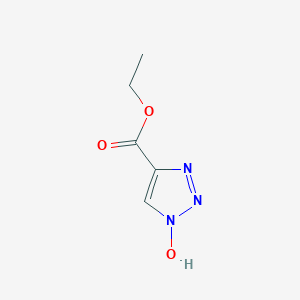

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Übersicht

Beschreibung

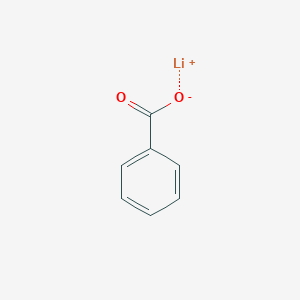

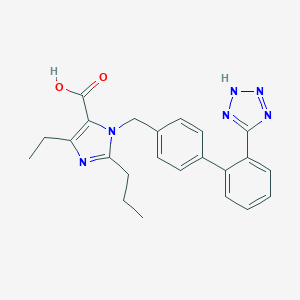

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C5H7N3O3 . It is a solid substance that appears white to almost white in color . It is used as a triazole-based coupling reagent in solid-phase peptide synthesis with Fmoc-protected amino acids .

Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5- (diethoxymethyl)-1- (4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene.

Molecular Structure Analysis

The molecular structure of Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is represented by the linear formula C5H7N3O3 .

Chemical Reactions Analysis

As a triazole-based coupling reagent, Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is used in solid-phase peptide synthesis with Fmoc-protected amino acids .

Physical And Chemical Properties Analysis

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is a solid substance that appears white to almost white in color . It has a molecular weight of 157.13 . The melting point ranges from 103.0 to 107.0 °C . It is soluble in methanol .

Wissenschaftliche Forschungsanwendungen

- Application : HOCt derivatives have been synthesized via “Click” chemistry and evaluated for their inhibitory activity against carbonic anhydrase-II (CA-II) in vitro . These compounds exhibit moderate inhibition potential, suggesting their potential use as CA inhibitors.

- Application : Researchers have used HOCt in solid-phase peptide synthesis, demonstrating its utility in constructing complex molecules like peptides. Its compatibility with Fmoc chemistry highlights its versatility.

- Application : A specific HOCt derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, exhibited potent antiproliferative activity against MV4-11 cells . This suggests potential applications in cancer therapy.

- Application : HOCt can participate in host-guest complexes, such as those involving crown ethers, cyclodextrins, and calixarenes. These complexes have applications in drug delivery, smart materials, and supramolecular cancer nanotheranostics .

- Application : Pillararene-modified nanosystems, incorporating HOCt, allow stimuli-responsive drug release. These systems respond to factors like pH, light, or temperature, enabling precise drug delivery .

- Application : The molecular tweezer CLR01, which binds to choline head groups in phospholipids, disrupts viral membranes. While not directly related to HOCt, this concept highlights the importance of membrane-targeting compounds in antiviral research .

Carbonic Anhydrase Inhibition

Drug Synthesis and Peptide Chemistry

Antiproliferative Properties

Supramolecular Chemistry

Controlled Drug Release

Antiviral Activity

Safety and Hazards

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is classified as a dangerous substance. It has hazard statements H228-H315-H319-H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Wirkmechanismus

Target of Action

Triazole compounds have been known to interact with various enzymes and proteins . The specific targets of HOCt may depend on the particular biological system in which it is introduced.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The compound’s molecular weight (15713) and solid physical form suggest that it may have suitable properties for absorption and distribution .

Result of Action

Based on the observed effects of similar triazole compounds, it can be inferred that hoct may have potential neuroprotective and anti-inflammatory effects .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c to maintain its stability .

Eigenschaften

IUPAC Name |

ethyl 1-hydroxytriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHQRGFVOSDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414861 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

137156-41-3 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and what is it used for?

A1: Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a novel coupling reagent used in peptide synthesis []. It was specifically designed and employed in the first reported total chemical synthesis of deglycosylated human erythropoietin [].

Q2: How does Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate work as a coupling reagent in peptide synthesis?

A2: While the exact mechanism of action is not detailed in the provided abstracts, Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is used in conjunction with diisopropylcarbodiimide for carboxyl activation during peptide coupling []. This suggests it likely acts as a carboxyl activating agent, facilitating the formation of an amide bond between two amino acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)